molecular formula C16H12O2 B14374807 4-Benzylidene-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 90992-13-5

4-Benzylidene-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B14374807
CAS No.: 90992-13-5
M. Wt: 236.26 g/mol
InChI Key: BUMHHXRQEYZASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylideneisochromen-1-one is a chemical compound belonging to the class of isochromen-1-ones. It is characterized by a benzylidene group attached to the isochromen-1-one core. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzylideneisochromen-1-one typically involves the condensation of benzaldehyde with isochromen-1-one under basic conditions. One common method is the Knoevenagel condensation, where benzaldehyde reacts with isochromen-1-one in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 4-benzylideneisochromen-1-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzylideneisochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isochromen-1-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted isochromen-1-one derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-benzylideneisochromen-1-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes or receptors, leading to its observed pharmacological activities. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial properties could result from disrupting bacterial cell wall synthesis.

Comparison with Similar Compounds

4-Benzylideneisochromen-1-one can be compared with other similar compounds, such as:

    Isochromen-1-one: The parent compound without the benzylidene group.

    4-Benzylidenechroman-2-one: A structurally similar compound with a chroman-2-one core.

    Benzylidene derivatives: Other compounds with benzylidene groups attached to different core structures.

The uniqueness of 4-benzylideneisochromen-1-one lies in its specific structural features and the resulting pharmacological properties, which may differ from those of its analogs.

Properties

CAS No.

90992-13-5

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

4-benzylideneisochromen-1-one

InChI

InChI=1S/C16H12O2/c17-16-15-9-5-4-8-14(15)13(11-18-16)10-12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

BUMHHXRQEYZASC-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)C3=CC=CC=C3C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.